3-(4-Bromophényl)-1-propène

Vue d'ensemble

Description

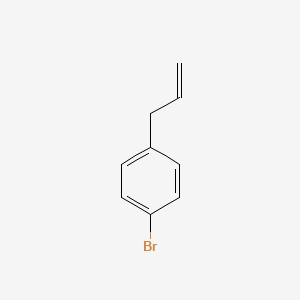

Benzene, 1-bromo-4-(2-propenyl)- is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-bromo-4-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-4-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités biologiques des dérivés de pyrazoline

Une étude a étudié les activités biologiques d'un dérivé de pyrazoline nouvellement synthétisé, qui comprend le composé « 3-(4-Bromophényl)-1-propène ». Ce dérivé a été testé sur des alevins de truite arc-en-ciel, Oncorhynchus mykiss . Les pyrazolines et leurs dérivés se sont avérés posséder diverses activités biologiques et pharmacologiques, notamment des activités antibactériennes, antifongiques, antiparasitaires, anti-inflammatoires, antidépressives, anticonvulsivantes, antioxydantes et antitumorales .

Potentiels neurotoxiques

La même étude a également étudié les potentiels neurotoxiques du dérivé de pyrazoline nouvellement synthétisé sur l'activité de l'AchE et le niveau de MDA dans le cerveau des alevins en association avec des paramètres comportementaux, le potentiel de nage . Cela suggère que « this compound » pourrait être utilisé dans des études de neurotoxicité.

Synthèse de dérivés de pyrimidine

Le composé « this compound » a été utilisé dans la synthèse de la 2,4,6-tris(4-N-isopropylamidinophényl)pyrimidine . Cela suggère qu'il peut être utilisé comme intermédiaire clé dans la synthèse de divers dérivés de pyrimidine.

Activité Biologique

Benzene, 1-bromo-4-(2-propenyl)-, also known as 1-bromo-4-(prop-2-enyl)benzene, is an organic compound with the molecular formula CHBr and a molecular weight of approximately 197.072 g/mol. This compound is categorized under aryl bromides and has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The compound features a bromine atom attached to the benzene ring at the first position and a propenyl group at the para position. This unique structure influences its reactivity and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 197.072 g/mol |

| CAS Registry Number | 2294-43-1 |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water |

Antimicrobial Properties

Research suggests that Benzene, 1-bromo-4-(2-propenyl)- exhibits potential antimicrobial properties . Compounds with similar structures often demonstrate biological activities against various pathogens. For instance, studies indicate that halogenated aromatic compounds can inhibit bacterial growth, suggesting that Benzene, 1-bromo-4-(2-propenyl)- may also possess similar effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to Benzene, 1-bromo-4-(2-propenyl)-. For example, compounds containing propenyl groups have shown significant antiproliferative effects in breast cancer cell lines (e.g., MCF-7). These studies report IC values ranging from 10 to 33 nM for related compounds . While specific data on Benzene, 1-bromo-4-(2-propenyl)- is limited, its structural similarities to these active compounds suggest it could exhibit comparable effects.

The precise mechanism of action for Benzene, 1-bromo-4-(2-propenyl)- remains largely unexplored. However, it is hypothesized that its biological activity may involve interactions with cellular enzymes and receptors, similar to other aromatic halides. This interaction could potentially lead to the disruption of cellular processes such as mitosis or apoptosis in cancer cells .

Case Studies

While specific case studies on Benzene, 1-bromo-4-(2-propenyl)- are scarce, related research provides insights into its potential applications:

- Antiproliferative Effects : A study on structurally similar compounds demonstrated their ability to inhibit tubulin polymerization in vitro, which is critical for cell division. Such findings indicate that Benzene, 1-bromo-4-(2-propenyl)- could similarly affect microtubule dynamics in cancer cells .

- Synthesis of Derivatives : The synthesis of derivatives from this compound has been explored, yielding products with notable antibacterial activity against various pathogens. These derivatives were synthesized using electrophilic aromatic substitution reactions.

Safety and Toxicity

Although specific toxicity data for Benzene, 1-bromo-4-(2-propenyl)- is limited, general safety considerations for similar brominated compounds indicate low toxicity levels in animal models. However, caution is advised due to the potential for chronic effects associated with prolonged exposure to aromatic halides .

Propriétés

IUPAC Name |

1-bromo-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGHOIDTGDLAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177481 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-43-1 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.